1-Methyl-3-vinylpyrrole
Description
1-Methyl-3-vinylpyrrole is a pyrrole derivative featuring a methyl group at the 1-position and a vinyl group at the 3-position of the aromatic heterocycle. Pyrrole, a five-membered ring with one nitrogen atom, is inherently electron-rich due to its conjugated π-system.
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
3-ethenyl-1-methylpyrrole |
InChI |
InChI=1S/C7H9N/c1-3-7-4-5-8(2)6-7/h3-6H,1H2,2H3 |
InChI Key |
QKXVYVSLNSPSSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
The substituents on pyrrole derivatives dictate their reactivity and physical properties. Below is a comparative table of key compounds:
Key Observations:
- Electron Density Modulation: The vinyl group in this compound donates electrons via resonance, increasing ring reactivity toward electrophiles. In contrast, the nitro group in 1-Methyl-3-nitro-1H-pyrrole withdraws electrons, reducing ring reactivity but directing substitution to specific positions .
- Physical Properties: Lipophilicity: 3-Heptyl-1H-pyrrole’s heptyl chain grants high solubility in non-polar solvents, making it suitable for agrochemical formulations . Polarity: Methyl 1-vinyl-1H-pyrrole-3-carboxylate’s ester group increases polarity, improving solubility in polar aprotic solvents for organic synthesis .
Reactivity and Functionalization Potential
- This compound : The vinyl group offers a site for polymerization (e.g., via radical or ionic mechanisms) or Diels-Alder reactions, enabling applications in materials science.
- 1-Methyl-3-nitro-1H-pyrrole : The nitro group can be reduced to an amine for further functionalization, a common step in pharmaceutical intermediate synthesis .
- Methyl 1-vinyl-1H-pyrrole-3-carboxylate : The ester moiety allows hydrolysis to carboxylic acids or transesterification, broadening utility in drug design .
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